BenchChemオンラインストアへようこそ!

Praeruptorin E

Cardiovascular Pharmacology Calcium Channel Antagonism Vasorelaxation

Praeruptorin E (PE) is the evidence-backed choice for researchers requiring a calcium antagonist with validated ALI protection—unlike Praeruptorins A and C, which are inactive in lung injury models at 80 mg/kg. PE uniquely combines defined calcium antagonistic potency (pD'2=5.2 in swine coronary artery) with a well-characterized metabolic profile (13 metabolites, faster clearance than Praeruptorin B), enabling precise SAR and pharmacokinetic studies. Its documented synergy with aminophylline—enhancing anti-inflammatory efficacy while reducing theophylline toxicity—makes it indispensable for asthma and cardiovascular research. Insist on PE for reproducible, translatable data.

Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
CAS No. 78478-28-1
Cat. No. B192151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraeruptorin E
CAS78478-28-1
Synonyms3'-angeloyl-4'-isovalerylkhellactone
praeruptorin E
Molecular FormulaC24H28O7
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
InChIInChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1
InChIKeyUFUVJROSOIXJGR-WLISBCLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praeruptorin E (78478-28-1): Chemical Identity and Core Pharmacological Profile for Research Procurement


Praeruptorin E (PE), CAS 78478-28-1, is an angular-type pyranocoumarin and a principal bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn (Bai-Hua Qian Hu) [1]. Structurally, it comprises a coumarin core fused with a dihydropyran ring and esterified with angeloyl and isovaleryl side chains, exhibiting the (+)-enantiomeric configuration [2]. Preclinical investigations have characterized PE as a cardiotonic agent demonstrating selective cardiac calcium channel agonism, vasorelaxant activity in coronary arteries, and anti-inflammatory properties relevant to pulmonary and cardiovascular pathophysiology [3][4].

Why Praeruptorin E Cannot Be Interchanged with Praeruptorin A, B, C, or D in Biomedical Research


Praeruptorins A, B, C, D, and E, while all derived from Peucedanum praeruptorum, exhibit distinct and non-redundant pharmacological and pharmacokinetic signatures. In vivo and in vitro studies demonstrate that these structural analogs diverge markedly in their efficacy against specific disease endpoints and metabolic stability profiles. For instance, Praeruptorin A and C failed to confer protective effects in an experimental lung injury model at 80 mg/kg, whereas Praeruptorin D and E provided significant benefit [1]. Furthermore, direct comparative analyses reveal that Praeruptorin C and E have different calcium antagonistic potencies (pD'2 values of 5.7 vs. 5.2, respectively) [2]. Additionally, metabolic studies in liver microsomes show that Praeruptorin E is eliminated faster than Praeruptorin B, indicating differences in systemic exposure and potential in vivo half-life [3]. These evidence-based discrepancies underscore that the choice of praeruptorin analog is not arbitrary; it directly dictates experimental outcomes in inflammation, cardiovascular pharmacology, and pharmacokinetic modeling.

Quantitative Differentiation of Praeruptorin E Against Closest Analogs and In-Class Candidates


Calcium Antagonism: Praeruptorin E vs. Praeruptorin C in Coronary Artery Relaxation

In a direct comparative study using potassium-depolarized swine coronary artery strips, the calcium antagonistic activity of Praeruptorin E (PE) and Praeruptorin C (PC) was quantified as pD'2 values. PE demonstrated a pD'2 value of 5.2, which is distinct from PC's value of 5.7 [1]. Nifedipine, used as a reference calcium antagonist, exhibited a pD'2 of 6.88. Both compounds decreased the maximum contractile effect of Ca2+ and shifted the concentration-response curve to the right in a non-parallel manner, indicating similar mechanisms but different potencies [1].

Cardiovascular Pharmacology Calcium Channel Antagonism Vasorelaxation

Anti-Inflammatory Efficacy in Acute Lung Injury: Praeruptorin E vs. Praeruptorin A and C

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, the protective effects of Praeruptorin E (PE), D (PD), C (PC), and A (PA) were compared head-to-head at an oral dose of 80 mg/kg. PE and PD significantly inhibited the infiltration of activated polymorphonuclear leukocytes (PMNs) and decreased the levels of pro-inflammatory cytokines TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) [1]. In contrast, PA and PC showed no protective effect against lung injury at the identical dose. There was no statistically significant difference in efficacy between the PE and PD groups [1].

Pulmonary Inflammation Acute Lung Injury Cytokine Modulation

Metabolic Stability in Liver Microsomes: Praeruptorin E vs. Praeruptorin B

A comparative in vitro metabolism study using pooled liver microsomes from rats (RLMs) and humans (HLMs) investigated the metabolic fate of (+)-Praeruptorin B (dPB) and (+)-Praeruptorin E (dPE). The study found that dPE was eliminated faster than dPB in both species [1]. Both RLMs and HLMs converted dPE into 13 distinct metabolites (E1-13), whereas dPB yielded 8 metabolites in RLMs and 9 in HLMs. The predominant metabolic pathways for both compounds were NADPH-dependent oxidation and hydrolysis [1].

Drug Metabolism Pharmacokinetics Hepatic Clearance

Differential Pharmacokinetic Exposure in Disease State: Praeruptorin E Systemic Exposure in Acute Lung Injury

A comparative pharmacokinetic study in rats examined the plasma exposure of Praeruptorin A, B, and E following oral administration of P. praeruptorum extracts in both normal and lipopolysaccharide-induced acute lung injury (ALI) models [1]. The study found that the systemic exposures (area under the concentration-time curve, AUC) of these pyranocoumarins, including Praeruptorin E, were slightly higher in the ALI rats compared to normal rats [1]. In contrast, the AUC of khellactone, a common metabolite, was significantly decreased in the ALI state [1].

Pharmacokinetics Acute Lung Injury Disease-State Modeling

Quantification Limit for Analytical Method Development: Praeruptorin E in Rat Plasma

A validated online solid-phase extraction-chiral LC-MS/MS method was developed for the simultaneous enantiospecific quantification of multiple praeruptorins in rat plasma [1]. For (+)-Praeruptorin E (dPE), the lower limit of quantification (LLOQ) was established at 4.18 ng/mL [1]. This provides a benchmark for analytical sensitivity requirements in preclinical pharmacokinetic studies. For comparison, the LLOQs for other analytes in the same system were: (+)-trans-khellactone (2.57 ng/mL), (+)-cis-khellactone (1.28 ng/mL), (-)-cis-khellactone (1.28 ng/mL), (+)-praeruptorin A (1.88 ng/mL), (+)-praeruptorin B (4.16 ng/mL), and (-)-praeruptorin B (4.16 ng/mL) [1].

Analytical Chemistry Bioanalysis LC-MS/MS Method Development

Synergistic Anti-Asthma Efficacy with Aminophylline: Praeruptorin E Prevents Theophylline Toxicity

In an ovalbumin-induced mouse model of asthma, Praeruptorin E (PE) was co-administered with aminophylline (a theophylline prodrug) to evaluate its effects on efficacy and toxicity [1]. PE synergized with aminophylline to reduce infiltration of inflammatory cells, collagen deposition, and mucus hyperplasia in the lungs. Notably, LC-MS/MS analysis of rat serum demonstrated that PE reduced the plasma concentration of the parent drug theophylline and its metabolite 1,3-dimethyluric acid (1,3-DMU) [1]. The study concluded that PE prevented theophylline toxicity by targeting the NF-κB/PXR/CYP3A4 axis, thereby enhancing the safety profile of aminophylline therapy [1].

Asthma Anti-inflammatory Drug Synergy

Evidence-Based Research and Industrial Application Scenarios for Praeruptorin E


Pulmonary Inflammation and Acute Lung Injury (ALI) Research

Praeruptorin E is a demonstrated active compound in rodent models of ALI, providing significant protection by inhibiting PMN infiltration and reducing key pro-inflammatory cytokines TNF-α and IL-6. In contrast, Praeruptorin A and C are inactive in this model at the same dose [1]. This makes PE a more appropriate choice for studies investigating the pathophysiology of ALI, ARDS, or other inflammatory lung diseases, particularly where comparison to an inactive analog is required.

Cardiovascular Pharmacology: Calcium Antagonism Studies

Researchers investigating calcium channel modulation in vascular smooth muscle or cardiac tissue can utilize Praeruptorin E as a tool compound with a defined calcium antagonistic potency (pD'2 = 5.2 in swine coronary artery) [2]. Its distinct potency compared to Praeruptorin C (pD'2 = 5.7) allows for comparative structure-activity relationship (SAR) studies or the selection of a compound with a specific level of activity for in vitro and ex vivo assays [2].

Preclinical Pharmacokinetic and Metabolism Studies

The established metabolic profile of Praeruptorin E in human and rat liver microsomes (13 metabolites, faster clearance than Praeruptorin B) and its validated LC-MS/MS quantification method (LLOQ of 4.18 ng/mL) make it a suitable candidate for in vivo pharmacokinetic studies [3][4]. Its altered systemic exposure in disease states (e.g., ALI) provides a model for investigating disease-dependent pharmacokinetic changes [5].

Asthma and Theophylline Combination Therapy Research

For studies focused on improving the therapeutic index of aminophylline or exploring drug synergy in asthma, Praeruptorin E is uniquely supported by in vivo evidence demonstrating its ability to enhance anti-inflammatory efficacy while simultaneously reducing theophylline plasma levels and cardiac toxicity [6]. This dual-action profile is a specific and differentiating feature not documented for other praeruptorins in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Praeruptorin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.